2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1173788-58-3
VCID: VC2567704
InChI: InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC
Molecular Formula: C22H39BO2S
Molecular Weight: 378.4 g/mol

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1173788-58-3

Cat. No.: VC2567704

Molecular Formula: C22H39BO2S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1173788-58-3

Specification

CAS No. 1173788-58-3
Molecular Formula C22H39BO2S
Molecular Weight 378.4 g/mol
IUPAC Name 2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3
Standard InChI Key KFTOUTPAXZWQLP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a thiophene ring with a dodecyl chain at the 4-position and a pinacol boronic ester group at the 2-position. This structural arrangement provides the molecule with distinct chemical properties that make it valuable in various synthetic applications. The compound is identifiable through multiple naming conventions and chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

ParameterValue
CAS Number1173788-58-3
Molecular FormulaC₂₂H₃₉BO₂S
Molecular Weight378.4 g/mol
IUPAC Name2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChIKeyKFTOUTPAXZWQLP-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC

The compound is also known by several synonyms, including 4-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, 2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 3-Dodecyl-5-thiopheneboronic acid pinacol ester . These alternative names reflect the different ways of describing the compound's structure and highlight its relationship to other boronic ester derivatives.

Synthetic Methodologies

Lithiation-Borylation Route

The most common synthetic approach to 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a lithiation-borylation sequence. This method typically starts with 4-dodecylthiophene, which undergoes lithiation at the 2-position using n-butyllithium, followed by treatment with a borylating agent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

A representative synthesis described in the literature involves the treatment of a suitable 4-dodecylthiophene precursor with n-butyllithium in hexane, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This procedure has been reported to provide the target compound in moderate to good yields, typically around 57% .

Alternative Synthetic Approaches

While the lithiation-borylation route is the most commonly documented approach, alternative synthetic methodologies may also be viable. These could include palladium-catalyzed borylation of 2-halo-4-dodecylthiophenes or direct C-H borylation of 4-dodecylthiophene using iridium catalysts.

The synthesis of related compounds has been described using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent . For instance, in the synthesis of similar boronic esters, this reagent has been used in conjunction with metallated intermediates derived from aryl or heteroaryl halides.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The available proton NMR data for this compound is summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Signal (ppm)MultiplicityIntegrationAssignment
7.46doublet1HThiophene H-5
7.01doublet1HThiophene H-3
2.89triplet2Hα-CH₂ of dodecyl chain
1.59multiplet2Hβ-CH₂ of dodecyl chain
1.33multiplet30HRemaining CH₂ groups and pinacol CH₃ groups
0.89triplet3HTerminal CH₃ of dodecyl chain

The ¹H NMR spectrum of the compound shows characteristic signals for the thiophene protons at 7.46 and 7.01 ppm, appearing as doublets due to mutual coupling . The dodecyl chain gives rise to the expected pattern of signals, with the α-methylene groups adjacent to the thiophene ring appearing at 2.89 ppm as a triplet. The pinacol methyl groups are likely part of the multiplet at 1.33 ppm, overlapping with signals from the methylene groups of the dodecyl chain.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The boronic acid pinacol ester group facilitates the formation of carbon-carbon bonds with aryl halides or triflates in the presence of a palladium catalyst, which is crucial for synthesizing complex molecules.

This compound has been specifically employed in the synthesis of acceptor-donor-acceptor-based materials, which are important in the development of organic electronic devices . The thiophene unit acts as an electron-rich donor component, while the boronic ester functionality enables coupling with electron-deficient acceptor units.

Synthesis of Heterocyclic Systems

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the preparation of complex heterocyclic systems. For example, it has been employed in the synthesis of 3,5-bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one through a palladium-catalyzed coupling reaction with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one .

Similarly, it can be used to introduce the 4-dodecylthiophen-2-yl group into various heterocyclic scaffolds, providing access to functionalized materials with tailored electronic and optical properties.

Applications in Materials Science

Organic Electronics and Photovoltaics

One of the most significant applications of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the field of organic electronics and photovoltaics. Thiophene-based compounds are extensively explored in material science for creating novel materials with specific optical or electrical properties. The incorporation of the dodecyl chain enhances the solubility and processability of the resulting materials, while the thiophene unit contributes to the semiconducting properties.

Table 3: Applications of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science

Application AreaFunctionBenefits
Organic Field-Effect TransistorsBuilding block for semiconducting materialsEnhances charge transport properties
Organic PhotovoltaicsComponent in donor-acceptor systemsImproves light absorption and charge separation
Conductive PolymersMonomer for polymerizationProvides solubility and processability
Optoelectronic DevicesActive layer materialTailors electronic and optical properties

Polymer Synthesis and Device Fabrication

The compound has been used in the synthesis of conjugated polymers for electronic applications. For instance, it has been employed in the preparation of polymers containing benzothiadiazole units, which are promising materials for organic electronics .

In one reported application, a mixture of 4,7-dibromo-5,6-bis(octyloxy)-benzo thiadiazole and 2-(4-dodecylthiophene-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize polymers with specific optical and electronic properties . These polymers showed interesting absorption characteristics and potential for use in electronic devices.

Reaction Chemistry

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is perhaps the most important reaction involving 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This palladium-catalyzed cross-coupling reaction with aryl halides proceeds under mild conditions and is highly selective.

The mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic ester and reductive elimination to form the new carbon-carbon bond. The pinacol boronic ester group in 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly effective for this transformation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator